molecular formula C7H7F3N2O B6276488 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 2763759-97-1

3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6276488
CAS RN: 2763759-97-1
M. Wt: 192.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (also known as 3,5-DMTF-PyC) is an organofluorine compound and a derivative of pyrazole. It is a colorless solid that is soluble in a variety of organic solvents. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3,5-DMTF-PyC has been used in the synthesis of a variety of polymers and polymeric materials.

Scientific Research Applications

3,5-DMTF-PyC has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3,5-DMTF-PyC has been used in the synthesis of a variety of polymers and polymeric materials. It has also been used in the synthesis of a variety of heterocyclic compounds and in the synthesis of a variety of organometallic compounds.

Mechanism of Action

3,5-DMTF-PyC is a versatile reagent for the synthesis of various organic compounds. It is used as a coupling agent in the synthesis of a variety of organic compounds. It is also used as an oxidizing agent in the synthesis of a variety of organometallic compounds. In addition, it is used as a reducing agent in the synthesis of a variety of heterocyclic compounds.
Biochemical and Physiological Effects
3,5-DMTF-PyC is not known to have any direct biochemical or physiological effects. However, it is known to be a versatile reagent for the synthesis of various organic compounds, which can have a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-DMTF-PyC in laboratory experiments include its low cost, its availability, and its versatility. In addition, 3,5-DMTF-PyC is relatively safe to use in laboratory experiments. The main limitation of using 3,5-DMTF-PyC in laboratory experiments is that it is not a very reactive reagent and may require the use of a catalyst to achieve the desired reaction.

Future Directions

For the use of 3,5-DMTF-PyC in scientific research include its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3,5-DMTF-PyC could be used in the synthesis of a variety of polymers and polymeric materials. It could also be used in the synthesis of a variety of heterocyclic compounds and in the synthesis of a variety of organometallic compounds. Finally, it could be used in the synthesis of a variety of novel materials with unique properties.

Synthesis Methods

3,5-DMTF-PyC is synthesized by a two-step process. The first step involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole (3,5-DMTF-Py) with ethyl chloroformate in the presence of a base such as pyridine. The second step involves the reaction of the resulting 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbethoxy (3,5-DMTF-PyCO) with a reducing agent such as sodium borohydride in the presence of a base such as pyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with an appropriate aldehyde reagent.", "Starting Materials": [ "3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole", "Aldehyde reagent" ], "Reaction": [ "To a solution of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole in a suitable solvent, add the aldehyde reagent.", "Stir the reaction mixture at room temperature for a period of time.", "Quench the reaction by adding a suitable quenching agent.", "Extract the product using a suitable solvent.", "Purify the product using standard purification techniques such as column chromatography or recrystallization." ] }

CAS RN

2763759-97-1

Product Name

3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Molecular Formula

C7H7F3N2O

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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